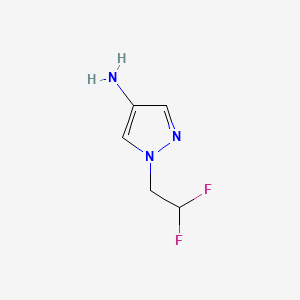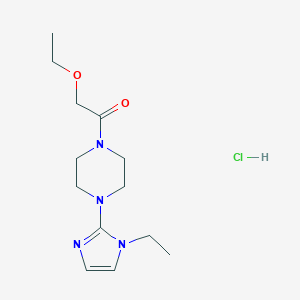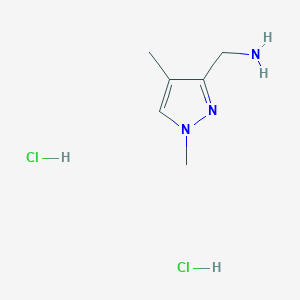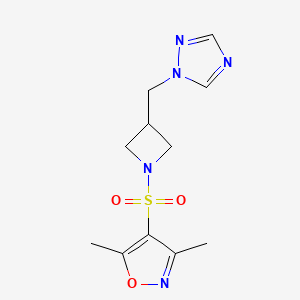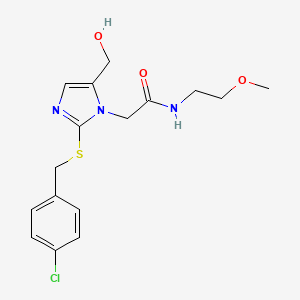
H-Gly-D-trp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“H-Gly-D-trp-OH” is a synthetic compound with the molecular weight of 261.28 and the chemical formula C₁₃H₁₅N₃O₃ . It is known to form nanotubes .
Synthesis Analysis
The synthesis of peptides like “this compound” often involves the use of protection strategies for certain amino and carboxyl groups. The peptide bond formation is achieved through methods such as mixed anhydride and azide methods .
Chemical Reactions Analysis
Tryptophan (Trp) in peptides can undergo various reactions. For instance, exposure to light can lead to the conversion of Trp to glycine (Gly) or glycine hydroperoxide (GlyOOH), which can be reduced to hydroxyglycine and undergo subsequent cleavage .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 261.28 and a chemical formula of C₁₃H₁₅N₃O₃ . It has a density of 1.383 g/cm³ and a boiling point of 621.8ºC at 760 mmHg .
科学的研究の応用
Conformational Studies and Reaction Dynamics
- H-Gly-D-trp-OH, as part of Gly and Ala residues, has been studied for its reaction dynamics with hydroxyl radicals (•OH). These studies are crucial for understanding peptide and protein unfolding mechanisms, which are significant in diseases like Alzheimer's (Owen et al., 2012).
Gas-phase Fragmentation
- The fragmentation of tryptophan, a component of this compound, by low-energy electrons has been examined. This research provides insights into the molecular processes occurring during radiation interaction with biological systems (Abdoul-Carime et al., 2005).
Photodynamic Therapy Applications
- This compound derivatives have been studied for their applications in photodynamic therapy (PDT), particularly focusing on their abilities to produce free radicals and singlet oxygen, which are crucial for therapeutic effects (Zeng et al., 2007).
Spectroscopic Studies
- The conformations of peptides containing this compound have been extensively studied using spectroscopic methods. These studies provide detailed insights into the structures and interactions of these peptides, crucial for understanding their biological functions (Huenig & Kleinermanns, 2004).
Stability and Folding Studies
- The role of this compound in the stability and folding structures of isolated peptides has been investigated. These studies are vital for understanding the intrinsic properties of peptides determined by factors like hydrogen bonding and electrostatic interactions (Bakker et al., 2005).
Molecular Dynamics and Chemical Reactions
- The diastereoselective synthesis of a dipeptide template closely related to this compound has been reported, providing insights into molecular structures and potential applications as a beta-turn mimic (Esser et al., 2009).
将来の方向性
While specific future directions for “H-Gly-D-trp-OH” are not mentioned in the retrieved data, peptides in general are of significant interest in various fields including medicine, biochemistry, and materials science. Their potential applications range from therapeutic agents to building blocks for nanostructures .
作用機序
Target of Action
H-Gly-D-trp-OH is a dipeptide . Dipeptides are known to have various targets depending on their specific sequence and structure . .
Mode of Action
Dipeptides in general can interact with their targets in various ways, such as binding to receptors or enzymes, modulating their activity .
Biochemical Pathways
It’s known that tryptophan, one of the amino acids in this dipeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Dipeptides are generally well-absorbed in the gut and can be delivered to the circulation .
Result of Action
Dipeptides can have various effects depending on their specific sequence and structure .
生化学分析
Biochemical Properties
H-Gly-D-trp-OH, like other dipeptides, participates in biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. The exact nature of these interactions is complex and depends on the specific context within the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, certain dipeptides have been found to stimulate growth hormone release, suggesting a potential role in regulating cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with other biomolecules at the molecular level. These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Specific data on the temporal effects of this compound in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. As a dipeptide, it is likely involved in protein metabolism, which includes interactions with various enzymes and cofactors. It may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This process involves various transporters and binding proteins. The exact mechanisms of its localization or accumulation within cells are complex and depend on a variety of factors .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific information on the subcellular localization of this compound is currently limited .
特性
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2465514.png)
![2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2465515.png)
![Ethyl 5-cinnamamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2465516.png)
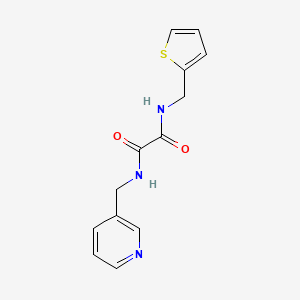
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)

![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)
